Mequitazine Mequitazine Mequitazine is a member of phenothiazines.
Mequitazine is a histamine H1 antagonist (antihistamine). It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.
Brand Name: Vulcanchem
CAS No.: 29216-28-2
VCID: VC0534997
InChI: InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2
SMILES: C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Molecular Formula: C20H22N2S
Molecular Weight: 322.5 g/mol

Mequitazine

CAS No.: 29216-28-2

Cat. No.: VC0534997

Molecular Formula: C20H22N2S

Molecular Weight: 322.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mequitazine - 29216-28-2

CAS No. 29216-28-2
Molecular Formula C20H22N2S
Molecular Weight 322.5 g/mol
IUPAC Name 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine
Standard InChI InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2
Standard InChI Key HOKDBMAJZXIPGC-UHFFFAOYSA-N
SMILES C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Canonical SMILES C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Appearance Solid powder
Melting Point 130.5 °C

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Mequitazine (C₂₀H₂₂N₂S) is a small molecule with a molecular weight of 322.47 g/mol . Its structure features a phenothiazine core linked to an azabicyclo[2.2.2]octane moiety via a methyl group (Figure 1). The (R)-enantiomer demonstrates distinct pharmacological activity, particularly at muscarinic acetylcholine receptors .

Table 1: Key Physicochemical Properties of Mequitazine

PropertyValue
Molecular FormulaC₂₀H₂₂N₂S
Molecular Weight322.47 g/mol
Stereochemistry(R)-configuration predominant
SMILES NotationC([C@H]1CN2CCC1CC2)N3C4=CC=CC=C4SC5=CC=CC=C35
Solubility in DMSO16 mg/mL (49.62 mM)

The compound’s lipophilicity enables blood-brain barrier penetration, though clinical studies report minimal central nervous system effects compared to first-generation antihistamines .

Pharmacodynamics and Mechanism of Action

Histamine Receptor Antagonism

Mequitazine competitively inhibits histamine H1 receptors on effector cells in respiratory, gastrointestinal, and vascular tissues . Binding studies demonstrate high affinity (Ki = 3.9 nM for H1 receptors), with 100-fold selectivity over H2 receptors . This action suppresses histamine-induced:

  • Bronchoconstriction

  • Vasodilation

  • Increased vascular permeability

Secondary Pharmacological Effects

Recent investigations reveal additional mechanisms:

  • Muscarinic Receptor Modulation: The (R)-enantiomer acts as an inverse agonist at M3 receptors (Ki = 1.18 nM), potentially explaining anticholinergic effects observed in animal models .

  • Antimicrobial Activity: Demonstrates bactericidal effects against Pseudomonas aeruginosa (MIC₉₀ = 32 μg/mL) and Gram-positive pathogens .

  • Calcium Channel Inhibition: Reduces KCl-induced contractions in rat aortic smooth muscle by 58% at 10⁻⁵ M .

Pharmacokinetic Profile

Metabolic Pathways

Hepatic cytochrome P450 2D6 (CYP2D6) mediates primary metabolism through:

  • S-oxidation: Producing mequitazine S-oxide (M1)

  • Aromatic hydroxylation: Generating 4-hydroxy-mequitazine (M2)

Table 2: Key Metabolic Parameters

ParameterValue
Primary EnzymeCYP2D6
Major MetabolitesM1 (S-oxide), M2 (4-OH)
Elimination RouteHepatic (80%), Renal (20%)

Plasma protein binding remains unquantified in humans, though animal studies suggest extensive tissue distribution .

Clinical Applications and Therapeutic Efficacy

Allergic Rhinitis Management

A double-blind trial comparing mequitazine (10 mg/day) and dexchlorpheniramine (12 mg/day) demonstrated:

  • Equivalent symptom reduction (76% vs. 59% excellent response)

  • Significantly lower sedation incidence (11% vs. 34%)

Emerging Applications

  • Chronic Obstructive Pulmonary Disease: Phase II trials of inhaled (R)-mequitazine showed dose-dependent bronchodilation up to 2400 μg without reaching MTD .

  • CYP2D6 Activity Imaging: ¹²³I-labeled mequitazine derivatives enable SPECT quantification of hepatic CYP2D6 function .

Recent Research Developments

Stereoselective Pharmacology

The (R)-enantiomer shows enhanced muscarinic receptor affinity:

  • M3 receptor Ki = 1.18 nM vs. 7.0 nM for racemic mixture

  • Phase II trials ongoing for overactive bladder syndrome

Diagnostic Applications

¹²³I-BMQ (4-iodobenzoyl-mequitazine):

  • Hepatic uptake correlates with CYP2D6 activity (r² = 0.89)

  • Enables non-invasive assessment of drug metabolism capacity

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